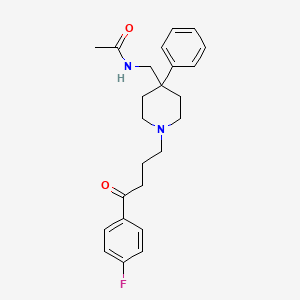
Aceperone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetabuton is a hemodynamkic and sympatholytic agent. It is an alpha-Adrenoceptor blocking agent.
Scientific Research Applications
1. Impact on Learning and Cognitive Function in Animals
Aceperone, an alpha-noradrenergic antagonist, has been studied for its effects on learning and cognitive functions in animals. Research conducted on marmosets (Callithrix jacchus) demonstrated that aceperone administration led to significant impairments in learning new tasks and reversal learning, while not affecting performance on well-learnt tasks. This suggests a potential role of aceperone in studying cognitive and associative learning processes in animal models (Ridley, Haystead, Baker, & Crow, 1981).
2. Alpha-Adrenergic Receptor Blocking Effects
Aceperone is known to have alpha-adrenergic receptor blocking effects. Studies on rats have shown that aceperone, along with other alpha-adrenolytics, can increase noradrenaline utilization in the brain and counteract locomotor hyperactivity and reflex stimulation induced by noradrenaline receptor agonists. This suggests a potential application in the study of neurotransmitter regulation and receptor interaction (Zebrowska-Lupina, 1978).
properties
CAS RN |
807-31-8 |
|---|---|
Product Name |
Aceperone |
Molecular Formula |
C24H29FN2O2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[[1-[4-(4-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl]methyl]acetamide |
InChI |
InChI=1S/C24H29FN2O2/c1-19(28)26-18-24(21-6-3-2-4-7-21)13-16-27(17-14-24)15-5-8-23(29)20-9-11-22(25)12-10-20/h2-4,6-7,9-12H,5,8,13-18H2,1H3,(H,26,28) |
InChI Key |
VDGZERMDPAAZEJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)NCC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Appearance |
Solid powder |
melting_point |
98.5 °C |
Other CAS RN |
807-31-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
aceperone acetabutone acetobuton |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



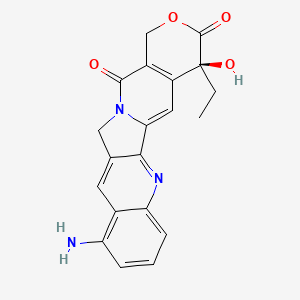
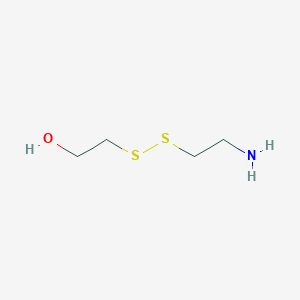
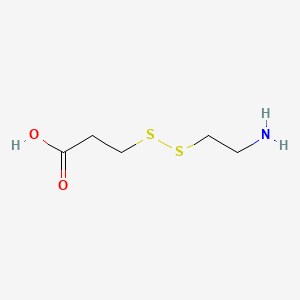
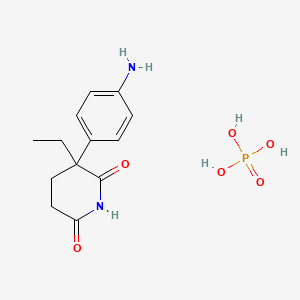
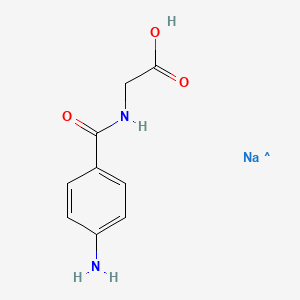

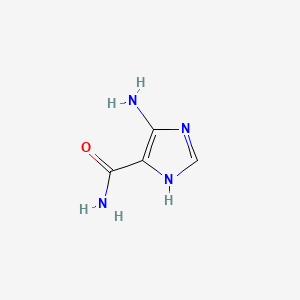
![3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B1664890.png)
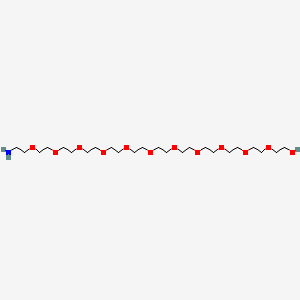
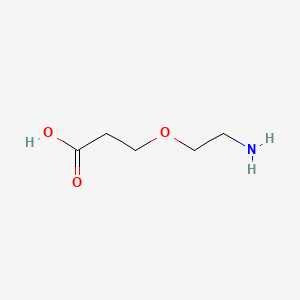
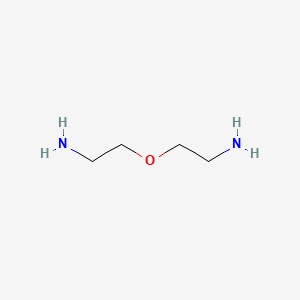
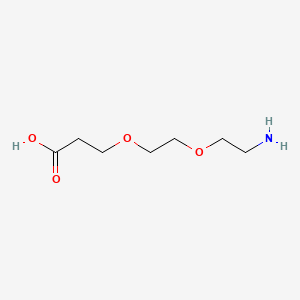
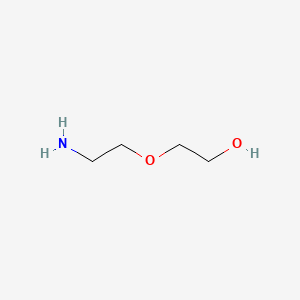
![Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B1664901.png)